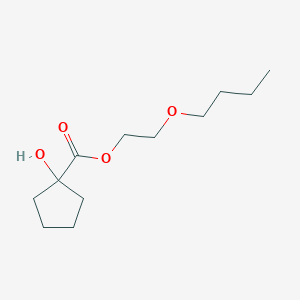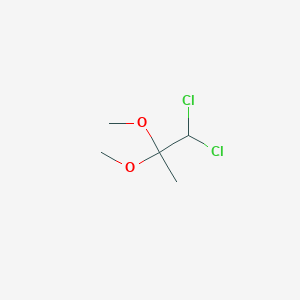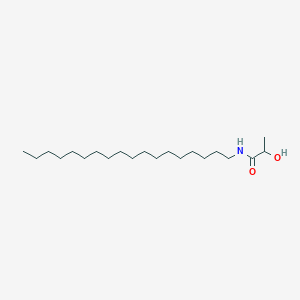![molecular formula C12H14Cl4O2 B14736172 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene CAS No. 5409-85-8](/img/structure/B14736172.png)
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and two (2-chloroethoxy)methyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene typically involves the chlorination of 1,4-dimethoxybenzene followed by the introduction of (2-chloroethoxy)methyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, etherification, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the conversion of the (2-chloroethoxy)methyl groups to other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,4-dihydroxy-2,5-bis[(2-chloroethoxy)methyl]benzene, while oxidation with potassium permanganate can produce 1,4-dichloro-2,5-bis[(2-chloroethoxy)methyl]benzoquinone.
科学研究应用
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.
相似化合物的比较
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms attached to the benzene ring.
1,4-Dichloro-2-methylbenzene: Contains a methyl group in addition to the chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Features methoxy groups instead of (2-chloroethoxy)methyl groups.
Uniqueness
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is unique due to the presence of both chlorine atoms and (2-chloroethoxy)methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
5409-85-8 |
|---|---|
分子式 |
C12H14Cl4O2 |
分子量 |
332.0 g/mol |
IUPAC 名称 |
1,4-dichloro-2,5-bis(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C12H14Cl4O2/c13-1-3-17-7-9-5-12(16)10(6-11(9)15)8-18-4-2-14/h5-6H,1-4,7-8H2 |
InChI 键 |
XCBCXWOBSVKKII-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)COCCCl)Cl)COCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


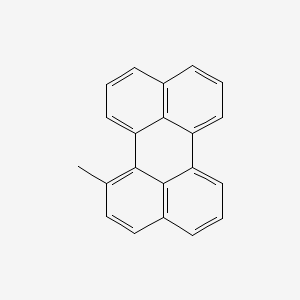
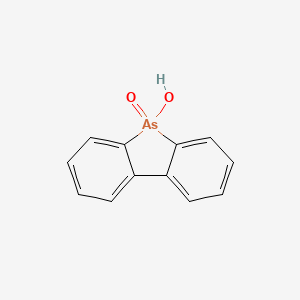
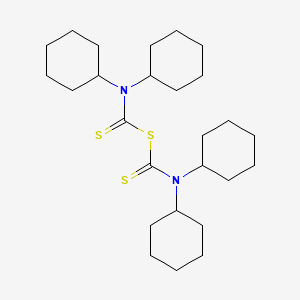
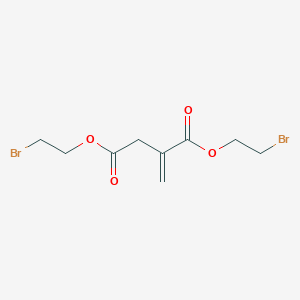
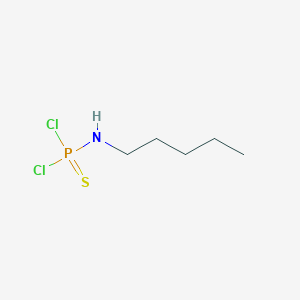
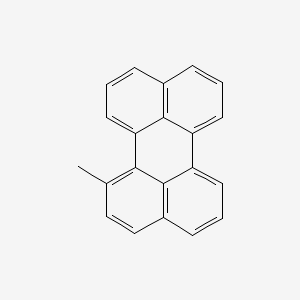
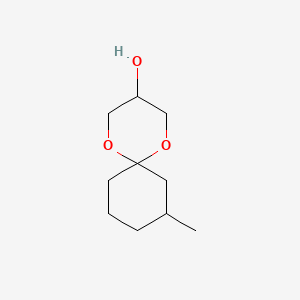
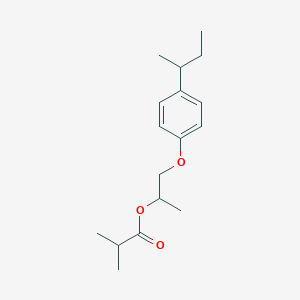
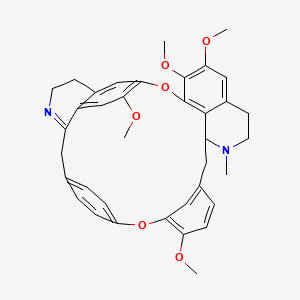
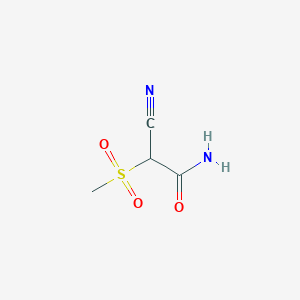
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
